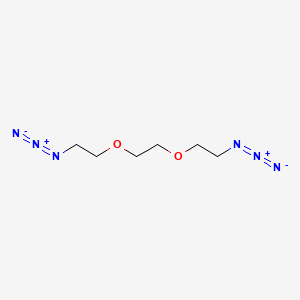

Azido-PEG2-Azide

Übersicht

Beschreibung

Azido-PEG2-Azide is a homobifunctional linker containing two azide groups. It is widely used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages. The compound is highly soluble in various organic solvents, making it versatile for different applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azido-PEG2-Azide can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. One common method involves the reaction of PEG with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product using techniques such as column chromatography or recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG2-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective and efficient, making them ideal for bioconjugation and labeling applications.

Common Reagents and Conditions

CuAAC Reaction: Requires a copper catalyst, typically copper(I) bromide (CuBr) or copper(I) sulfate (CuSO4), and a reducing agent like sodium ascorbate.

SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Major Products

The major products formed from these reactions are stable triazole linkages, which are highly useful in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Azido-PEG2-Azide has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials.

Wirkmechanismus

The primary mechanism of action for Azido-PEG2-Azide involves its ability to participate in click chemistry reactions. The azide groups react with alkyne groups to form triazole linkages, which are stable and resistant to hydrolysis . This property makes it highly effective for creating durable and biocompatible materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azido-PEG2-Acid: Contains an azide group and a terminal carboxylic acid, used for similar click chemistry applications.

Azido-PEG2-NHS Ester: Features an azide group and an NHS ester, commonly used for bioconjugation.

Azido-PEG2-Amine: Includes an azide group and an amine group, useful for crosslinking and labeling.

Uniqueness

Azido-PEG2-Azide stands out due to its homobifunctional nature, containing two azide groups that allow for more versatile and efficient click chemistry reactions compared to its counterparts.

Biologische Aktivität

Azido-PEG2-Azide, also known as 1,2-Bis(2-azidoethoxy)ethane, is a bifunctional polyethylene glycol (PEG) derivative characterized by two azide groups. This compound is primarily utilized in bioconjugation and crosslinking applications, particularly through click chemistry reactions. Its unique structure enhances solubility in aqueous environments, making it suitable for various biological applications.

This compound exhibits significant biological activity due to its ability to form covalent bonds with biomolecules. The azide functional groups allow for efficient reactions with alkyne functionalities via click chemistry, facilitating the conjugation of drugs or biomolecules to enhance therapeutic efficacy while reducing systemic toxicity . Although specific mechanisms of action have not been extensively documented, its utility in drug delivery systems and bioconjugation strategies is well recognized.

Applications in Drug Delivery

- Drug Conjugates : this compound can be employed to create drug conjugates that improve the pharmacokinetic profiles of therapeutic agents. By linking drugs to this PEG-based azide, researchers can achieve targeted delivery and controlled release.

- Crosslinking Agent : The bifunctional nature of this compound enables it to act as a crosslinker in various biochemical applications. This property is particularly beneficial for creating stable complexes between proteins or nucleic acids.

- PROTAC Synthesis : this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins through the ubiquitin-proteasome system .

Interaction Studies

Research has focused on the reactivity of this compound with various biomolecules. Interaction studies typically assess:

- Binding Affinity : The ability of this compound to bind to target proteins or other biomolecules.

- Stability : The stability of the conjugates formed using this compound under physiological conditions.

- Biocompatibility : Evaluating the cytotoxic effects of this compound and its conjugates on different cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound, highlighting their functional groups and unique features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG2-Acid | Azide, Carboxylic Acid | Combines azide functionality with carboxylic acid for amide bond formation. |

| Azido-PEG2-Amine | Azide, Amine | Allows for amine coupling reactions, expanding its utility in bioconjugation. |

| Iodo-PEG2-Azide | Azide, Iodine | Contains an iodine leaving group facilitating nucleophilic substitution reactions. |

| Methoxy PEG | Methoxy | Enhances solubility but lacks reactive sites compared to azides. |

This compound stands out due to its dual azide functionalities, which enable efficient crosslinking through click chemistry, making it particularly valuable in applications requiring robust bioconjugation strategies.

Case Study 1: Drug Conjugation Efficiency

A study demonstrated that conjugating a chemotherapeutic agent to this compound significantly improved its solubility and stability in biological fluids compared to unmodified drugs. The resulting conjugate showed enhanced cellular uptake and cytotoxicity against cancer cell lines, indicating the potential for improved therapeutic outcomes.

Case Study 2: PROTAC Development

In another research effort, scientists utilized this compound as a linker in the development of PROTACs targeting specific oncogenic proteins. The study revealed that these PROTACs effectively induced degradation of the target proteins in vitro, showcasing the compound's utility in targeted protein degradation strategies .

Eigenschaften

IUPAC Name |

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZGAFKSAANFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501180973 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82055-94-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,2-Bis(2-azidoethoxy)ethane in polymer chemistry?

A1: 1,2-Bis(2-azidoethoxy)ethane is a bifunctional molecule containing two azide groups. These azide groups readily participate in copper(I)-catalyzed alkyne-azide cycloaddition reactions, commonly known as "Click" reactions [, , ]. This makes 1,2-Bis(2-azidoethoxy)ethane an excellent crosslinking agent for polymers containing alkyne functionalities.

Q2: How does the crosslinking reaction using 1,2-Bis(2-azidoethoxy)ethane affect the properties of the resulting polymers?

A2: The use of 1,2-Bis(2-azidoethoxy)ethane as a crosslinker can significantly alter the mechanical and physical properties of the resulting polymers. For instance, in one study, polymerization of tripropargylamine with 1,2-Bis(2-azidoethoxy)ethane resulted in polymers with high indentation moduli []. In another study, 1,2-Bis(2-azidoethoxy)ethane was used to crosslink micelles formed by block copolymers, leading to an increase in micelle size after the click reaction [].

Q3: What are the advantages of using "Click" chemistry with 1,2-Bis(2-azidoethoxy)ethane in polymer synthesis?

A3: "Click" reactions, including those employing 1,2-Bis(2-azidoethoxy)ethane, offer several advantages in polymer synthesis [, ]:

Q4: Are there any studies on the stability and degradation of polymers synthesized using 1,2-Bis(2-azidoethoxy)ethane?

A4: While the provided articles do not delve into the long-term stability and degradation pathways of these specific polymers, it is an important consideration for their practical applications. Researchers would need to investigate factors like hydrolytic stability, thermal degradation, and susceptibility to chemical attack to determine the long-term performance of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.